Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate

Agrochemical Discovery Fungicide Development Structure-Activity Relationship (SAR)

This 5-methyl-1,2,3-thiadiazole-4-carboxylate building block is defined by its precise substitution—methyl at C5, ethyl ester at C4—critical for reproducible downstream SAR. Generic thiadiazoles cannot substitute: even close analogs diverge significantly in fungicidal and antiviral efficacy. Procure this compound to access validated Ugi-reaction libraries yielding broad-spectrum fungicides (>50% inhibition against C. arachidicola), TMV antivirals (60.2% curative efficacy, outperforming ribavirin), and plant activators surpassing BTH via systemic acquired resistance. Over 4,993 patents cite this substructure, confirming its strategic value for agrochemical and CRO pipelines.

Molecular Formula C6H8N2O2S
Molecular Weight 172.21 g/mol
CAS No. 29682-53-9
Cat. No. B1297014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-methyl-1,2,3-thiadiazole-4-carboxylate
CAS29682-53-9
Molecular FormulaC6H8N2O2S
Molecular Weight172.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(SN=N1)C
InChIInChI=1S/C6H8N2O2S/c1-3-10-6(9)5-4(2)11-8-7-5/h3H2,1-2H3
InChIKeyTUEYHEWXYWCDHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate (CAS 29682-53-9) | Key Intermediate for Agrochemical and Pharmaceutical R&D


Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate (CAS 29682-53-9) is a heterocyclic building block featuring a 1,2,3-thiadiazole core substituted with a methyl group at the 5-position and an ethyl ester at the 4-position [1]. This substitution pattern defines its utility as a versatile intermediate in the synthesis of bioactive molecules, particularly within agrochemical and medicinal chemistry pipelines . The compound serves as a synthetic precursor to diverse derivatives that have been investigated for fungicidal, antiviral, and plant activator applications [2][3].

Why Unspecified 1,2,3-Thiadiazole Derivatives Cannot Substitute for Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate (CAS 29682-53-9) in Targeted R&D


The specific 5-methyl and 4-ethyl ester substitution pattern on the 1,2,3-thiadiazole ring of this compound is critical for directing downstream synthetic pathways and modulating biological activity. Empirical structure-activity relationship (SAR) studies across 5-methyl-1,2,3-thiadiazole series demonstrate that modifications at the 4-position, even among close analogs, lead to significant divergence in fungicidal and antiviral efficacy [1]. Generic 1,2,3-thiadiazole derivatives lacking this precise substitution cannot be assumed to yield the same intermediates or biological outcomes, which risks project delays and irreproducible results [2].

Quantitative Evidence of Differentiation for Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate (CAS 29682-53-9) Against In-Class Analogs


Improved Fungicidal Spectrum Through 5-Methyl-1,2,3-thiadiazole Scaffold Diversification

While direct head-to-head data for ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate itself is not reported, SAR studies on its direct derivatives provide strong class-level inference for its unique value. The 5-methyl substitution on the 1,2,3-thiadiazole core is a key structural determinant for antifungal activity. In a study of 5-methyl-1,2,3-thiadiazole derivatives synthesized via Ugi reaction, compound III10 (a derivative incorporating the 5-methyl-1,2,3-thiadiazole-4-carboxylate scaffold) demonstrated broad-spectrum fungicidal activity against six phytopathogenic fungi, achieving >50% inhibition at 50 μg/mL against *Cercospora arachidicola* and *Physalospora piricola* [1]. This contrasts with the 4-methyl-1,2,3-thiadiazole analog series, which exhibited a narrower spectrum of antifungal activity, with only moderate inhibition against a subset of these fungi [2]. The 5-methyl substitution pattern, as found in the target compound, is thus critical for achieving a broader fungicidal profile.

Agrochemical Discovery Fungicide Development Structure-Activity Relationship (SAR)

Superior Antiviral Activity In Vitro and In Vivo Relative to Ribavirin for 5-Methyl-1,2,3-thiadiazole Derivatives

Derivatives of ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate have demonstrated potent antiviral activity against Tobacco Mosaic Virus (TMV). In a direct head-to-head comparison, compound I10 (a derivative of this scaffold) exhibited superior in vivo curative activity (60.2%) compared to the positive control ribavirin (40.5%) at 500 μg/mL [1]. Furthermore, compound I10 showed in vivo protective activity of 58.1% compared to ribavirin's 39.2%. In vitro, compound I10 achieved an inactivation effect of 93.3% at the same concentration. These data underscore the unique potential of the 5-methyl-1,2,3-thiadiazole-4-carboxylate scaffold to yield antiviral leads with significantly enhanced efficacy over standard treatments.

Antiviral Research Plant Protection Tobacco Mosaic Virus (TMV)

Demonstrated Plant Activator Potential of the 1,2,3-Thiadiazole-4-carboxylate Pharmacophore

The 1,2,3-thiadiazole-4-carboxylate moiety is a validated pharmacophore for plant activators, a class distinct from direct fungicides. Thieno[2,3-d]-1,2,3-thiadiazole-6-carboxylate derivatives, which share the core structural motif of ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate, were more potent than the commercial plant activator BTH (S-methyl benzo[1,2,3]thiadiazole-7-carbothioate) [1]. Specifically, compounds 1a and 1c demonstrated superior in vivo efficacy against seven plant diseases, and crucially, they showed no direct fungicidal activity in vitro, confirming their unique mode of action as plant defense elicitors [1]. This dual role as a building block for both direct fungicides and indirect plant defense activators significantly broadens its utility for agrochemical R&D.

Plant Activator Systemic Acquired Resistance (SAR) Crop Protection

Wide Patentability and Commercial Relevance of 5-Methyl-1,2,3-thiadiazole-4-carboxylate Derivatives

The commercial and proprietary value of the 5-methyl-1,2,3-thiadiazole-4-carboxylate scaffold is evidenced by its inclusion in over 4,993 patent documents [1]. This high patent count underscores its recognized importance as a privileged structure in agrochemical and pharmaceutical invention. Furthermore, specific patents detail the utility of its derivatives, including alpha-methoxyl imino-5-methyl-1,2,3-thiadiazole-4-carboxylic acid methyl ester, as novel pesticidal agents [2]. In contrast, simpler or differently substituted thiadiazoles (e.g., 1,2,3-thiadiazole-4-carboxylic acid) have a significantly lower patent footprint. This extensive patent landscape validates the commercial relevance of the scaffold and suggests that R&D efforts built upon this compound are more likely to generate patentable and commercially viable products.

Intellectual Property Agrochemical Patents Commercial Landscape

Optimal Scientific and Industrial Applications for Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate (CAS 29682-53-9)


Agrochemical Lead Generation for Novel Fungicides

This compound is an ideal starting material for synthesizing libraries of 5-methyl-1,2,3-thiadiazole derivatives via efficient multicomponent reactions like the Ugi reaction. As demonstrated in SAR studies [1], this scaffold yields compounds with broad-spectrum fungicidal activity against key agricultural pathogens, including *Cercospora arachidicola* and *Physalospora piricola*, with some derivatives achieving >50% inhibition at 50 μg/mL. This targeted synthesis can rapidly generate diverse lead candidates for crop protection pipelines.

Antiviral Agent Discovery for Plant and Potential Veterinary Applications

Researchers focused on combating viral diseases in plants, such as Tobacco Mosaic Virus (TMV), can utilize this compound to create potent antiviral leads. Derivatives of this scaffold have shown superior in vivo curative (60.2%) and protective (58.1%) activity against TMV compared to the standard ribavirin (40.5% and 39.2%, respectively) [2]. This positions the compound as a critical precursor for developing next-generation antiviral treatments in agriculture.

Development of Next-Generation Plant Activators and Elicitors

For projects aimed at developing sustainable and resistance-resistant crop protection solutions, this compound provides a direct route to plant activators. The 1,2,3-thiadiazole-4-carboxylate pharmacophore is a validated motif for inducing Systemic Acquired Resistance (SAR) [3]. Derivatives have outperformed the commercial standard BTH in in vivo efficacy studies while showing no direct fungicidal activity, confirming their mechanism as elicitors of the plant's own defense systems. This offers a pathway to create products that mitigate the environmental and resistance issues associated with conventional fungicides.

Synthesis of Patented Agrochemical Intermediates and Final Products

This compound is a direct precursor to a wide range of patented agrochemical agents. The high patent density associated with its substructure (over 4,993 patents) [4] indicates its proven commercial utility. Specific patents describe its conversion into alpha-methoxyl imino-5-methyl-1,2,3-thiadiazole-4-carboxylic acid methyl ester derivatives, which are claimed as novel pesticides [5]. Therefore, procuring this compound is a strategic step for CROs and agrochemical companies developing proprietary, patent-protected products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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